molecular formula C16H22N2O2 B13111236 tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate

tert-butyl2,3,3a,4-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5(9bH)-carboxylate

Cat. No.: B13111236
M. Wt: 274.36 g/mol
InChI Key: ZJHFVSCJIQAGQF-YPMHNXCESA-N
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Description

5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- is a complex organic compound that belongs to the class of pyrroloquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The specific stereochemistry of this compound, indicated by (3aR,9bS)-, suggests that it has unique three-dimensional structural properties that may influence its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolo[3,4-c]quinolines typically involves multi-step processes. One common method includes a P(NMe2)3-catalyzed [4 + 2] annulation of 2-amino-β-nitrostyrenes and β′-acetoxy allenoates, followed by a Zn/AcOH-mediated reduction–hydroamination–isomerization . This method allows for the formation of tetrahydroquinolines and pyrrolo[3,4-c]quinolines with an all-carbon quaternary stereogenic center.

Industrial Production Methods

Industrial production methods for such complex compounds often involve scalable and practical strategies. The aforementioned synthetic route is practical and scalable, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique stereochemistry and specific functional groups of 5H-Pyrrolo[3,4-c]quinoline-5-carboxylicacid,1,2,3,3a,4,9b-hexahydro-,1,1-dimethylethylester,(3aR,9bS)- contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

tert-butyl (3aR,9bS)-1,2,3,3a,4,9b-hexahydropyrrolo[3,4-c]quinoline-5-carboxylate

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-11-8-17-9-13(11)12-6-4-5-7-14(12)18/h4-7,11,13,17H,8-10H2,1-3H3/t11-,13+/m1/s1

InChI Key

ZJHFVSCJIQAGQF-YPMHNXCESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CNC[C@@H]2C3=CC=CC=C31

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C3=CC=CC=C31

Origin of Product

United States

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